Bienvenue dans la boutique en ligne BenchChem!

EDMA

Neuropharmacology Transporter Biology Serotonin Release

Procure EDMA for research that demands a non-neurotoxic serotonin releasing agent with minimal dopaminergic interference. Its ethylenedioxy ring expansion yields 2-fold lower SERT and 8-fold lower DAT potency vs. MDMA, eliminating confounds in transporter biology and behavioral studies. Available as a high-purity analytical standard for neuropharmacology, forensic toxicology, and repeated-administration protocols where MDMA's neurotoxicity is prohibitive.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 133787-66-3
Cat. No. B8544604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEDMA
CAS133787-66-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCCO2)NC
InChIInChI=1S/C12H17NO2/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11/h3-4,8-9,13H,5-7H2,1-2H3
InChIKeyUJKWLAZYSLJTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EDMA (133787-66-3): Core Identity and Research-Grade Procurement Specifications


3,4-Ethylenedioxy-N-methylamphetamine (EDMA) is a substituted amphetamine derivative distinguished from MDMA by substitution of the methylenedioxy ring with an expanded ethylenedioxy moiety [1]. This structural modification confers distinct pharmacological properties, including reduced potency at monoamine transporters and a non-neurotoxic profile relative to its methylenedioxy counterpart [2]. The compound is available as a free base (CAS 133787-66-3) or hydrochloride salt (CAS 2748304-41-6) for research applications in neuropharmacology and transporter biology.

EDMA (133787-66-3) Substitution Risks: Why Structural Analogs Cannot Replace Target-Specific Activity


Substitution of EDMA with MDMA or other substituted amphetamines in research protocols introduces confounding variables due to fundamental differences in transporter pharmacology [1]. The ethylenedioxy ring expansion in EDMA reduces potency at serotonin, dopamine, and norepinephrine transporters by 2-fold, 8-fold, and 4.5-fold respectively compared to MDMA [1]. This altered potency profile, combined with EDMA's demonstrated lack of serotonergic neurotoxicity [2], means that experiments using MDMA as a proxy cannot reliably replicate EDMA-specific outcomes in transporter interaction studies or neurotoxicity assays.

EDMA (133787-66-3) Technical Evidence: Head-to-Head Quantitative Differentiation Data


EDMA vs. MDMA: Serotonin Transporter (SERT) Potency Comparison

EDMA exhibits reduced potency as a serotonin releaser compared to MDMA, with approximately half the activity at the serotonin transporter (SERT) [1]. This quantitative difference is critical for experimental designs requiring selective modulation of serotonergic systems without the full potency of MDMA.

Neuropharmacology Transporter Biology Serotonin Release

EDMA vs. MDMA: Dopamine Transporter (DAT) Potency Comparison

EDMA demonstrates markedly reduced dopamine-releasing activity relative to MDMA, with an 8-fold lower potency at the dopamine transporter (DAT) [1]. This pronounced difference suggests EDMA is a more selective serotonergic agent, minimizing confounding dopaminergic effects in experimental systems.

Neuropharmacology Dopamine Release Transporter Selectivity

EDMA vs. MDMA: Norepinephrine Transporter (NET) Potency Comparison

EDMA shows a 4.5-fold reduction in norepinephrine-releasing potency compared to MDMA [1]. This intermediate reduction, between the 2-fold decrease at SERT and the 8-fold decrease at DAT, contributes to EDMA's distinct pharmacological signature.

Neuropharmacology Norepinephrine Release Transporter Pharmacology

EDMA Neurotoxicity Profile: Absence of Serotonergic Neurotoxicity

Unlike MDMA, which produces long-term serotonergic neurotoxicity in animal models, EDMA has been demonstrated to act as a non-neurotoxic serotonin releasing agent [1]. This critical safety distinction enables chronic dosing studies or investigations of serotonergic function without the confounding variable of neurotoxicity-induced neuronal damage.

Neurotoxicity Serotonergic Systems Safety Pharmacology

EDMA Enantioselectivity: S(+) vs. R(-) Potency Differences

The S(+) enantiomer of EDMA exhibits significantly greater potency than the R(-) enantiomer across all three monoamine transporters, with 6-fold greater activity at SERT, 50-fold greater activity at DAT, and 8-fold greater activity at NET [1]. This pronounced enantioselectivity, particularly the extreme 50-fold difference at DAT, provides a valuable stereochemical probe for studying transporter structure-function relationships.

Enantioselectivity Stereochemistry Transporter Binding

EDMA (133787-66-3) Optimal Research Applications: Evidence-Based Use Cases


Selective Serotonergic System Modulation in Neuropharmacology

EDMA's 2-fold lower SERT potency and 8-fold lower DAT potency relative to MDMA make it the preferred tool compound for studies requiring selective serotonergic activation with minimal dopaminergic interference [1]. This application is particularly valuable in behavioral pharmacology experiments where dopamine-mediated locomotor effects must be minimized.

Chronic Dosing Studies of Serotonergic Function Without Neurotoxicity Confounds

The non-neurotoxic profile of EDMA, in contrast to MDMA, enables repeated administration studies to investigate long-term serotonergic system adaptations without the confounding variable of neurotoxicity-induced neuronal damage [1]. This is essential for preclinical investigations of serotonergic mechanisms in mood regulation and cognition.

Stereochemical Probe for Monoamine Transporter Structure-Function Analysis

The extreme 50-fold DAT potency difference between S(+) and R(-) EDMA enantiomers provides a uniquely sensitive stereochemical probe for mapping transporter binding site architecture and substrate recognition mechanisms [1]. This application is particularly relevant for computational modeling of transporter-ligand interactions.

Analytical Reference Standard for Forensic and Clinical Toxicology

EDMA's distinct transporter potency profile and established analytical characteristics make it an essential reference standard for forensic toxicology laboratories developing LC-MS/MS methods for differentiating substituted amphetamine analogs in biological matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for EDMA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.